molecular formula C26H25N3O5S B2491654 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 868676-48-6

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2491654
CAS No.: 868676-48-6
M. Wt: 491.56
InChI Key: DLZYVRDDFSKWDJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a phenyl group, and a sulfamoyl benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the phenyl group and the sulfamoyl benzamide moiety. Common reagents used in these reactions include aromatic amines, carboxylic acids, and sulfonyl chlorides. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The final product is usually purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: Compounds with similar benzoxazole rings, such as 2-phenylbenzoxazole.

    Sulfamoyl benzamides: Compounds with similar sulfamoyl benzamide structures, such as N-(4-sulfamoylphenyl)benzamide.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-29(17-21-8-5-15-33-21)35(31,32)22-13-11-18(12-14-22)25(30)27-20-7-4-6-19(16-20)26-28-23-9-2-3-10-24(23)34-26/h2-4,6-7,9-14,16,21H,5,8,15,17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZYVRDDFSKWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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